4-(3-Chlorobenzoyl)quinoline; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

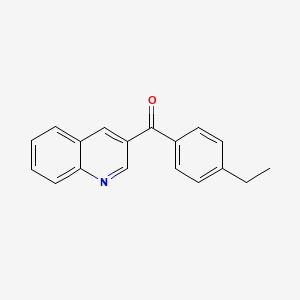

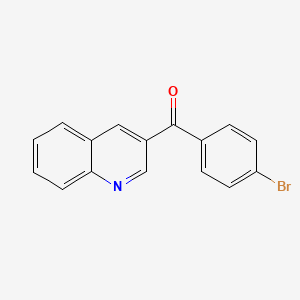

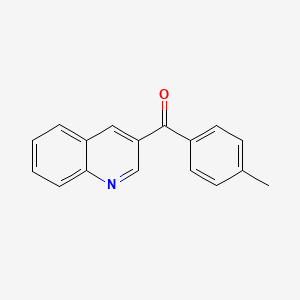

4-(3-Chlorobenzoyl)quinoline is a chemical compound with the linear formula C16H10ClNO . It is a derivative of quinoline, a heterocyclic organic compound . This compound is used in laboratory chemicals .

Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The crystal structure of quinoline derivatives is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state . The calculated interaction energies using the CE-B3LYP model show that dispersion forces act in a higher proportion to build the crystal, which is consistent with the few short hydrogen interactions detected .Chemical Reactions Analysis

Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Physical And Chemical Properties Analysis

Quinoline is a colorless liquid chemical . Physical properties of matter include color, density, hardness, and melting and boiling points . Quinoline is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water . Quinoline is soluble in organic solvents .科学研究应用

CBQ has been widely used in scientific research due to its versatility and ease of synthesis. It has been used as a reagent in the synthesis of various derivatives, such as 4-chloroquinolines and 4-chloroquinoline-3-carboxylic acids. It has also been used as a catalyst for various chemical reactions, such as the synthesis of 4-chloroquinoline-3-carboxylic acids and the oxidation of alcohols. Additionally, CBQ has been used as a fluorescent dye for various biological studies.

作用机制

Target of Action

Quinoline and quinolone derivatives, which this compound is a part of, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

Quinoline and quinolone derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They are often used as a scaffold for drug development .

Biochemical Pathways

Quinoline-based heterocycles have been synthesized and shown to have various biological activities .

Pharmacokinetics

The compound’s molecular weight is 26771 , which could influence its pharmacokinetic properties.

Result of Action

Quinoline and quinolone derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-Chlorobenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media .

实验室实验的优点和局限性

CBQ has several advantages for use in laboratory experiments. It is relatively non-toxic, making it safe for use in experiments. It is also easy to synthesize and is readily available. Additionally, it is highly soluble in water and ethanol, making it easy to use in aqueous solutions. However, it is also relatively expensive, making it cost-prohibitive for some experiments.

未来方向

There are several potential future directions for research involving CBQ. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of derivatives and catalytic reactions. Additionally, research into its potential use as a fluorescent dye, as well as its potential applications in medical diagnostics and therapeutics, could be explored. Finally, research into its potential applications in the field of nanotechnology could be conducted.

合成方法

CBQ is typically synthesized from the reaction of 3-chlorobenzaldehyde and 2-aminoquinoline in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and the product is isolated by filtration. The yield of the reaction is typically high, with yields of up to 97%.

安全和危害

生化分析

Cellular Effects

Quinolines and their derivatives have been shown to exhibit a broad spectrum of antimicrobial activities . They can inhibit the synthesis of DNA and RNA by inhibiting DNA gyrase and Topoisomerase IV . This suggests that 3-(3-Chlorobenzoyl)quinoline may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-(3-Chlorobenzoyl)quinoline is not fully understood. Quinolines are known to exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . It is plausible that 3-(3-Chlorobenzoyl)quinoline may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that quinolines can undergo various transformations over time, including hydroxylation

Dosage Effects in Animal Models

Quinolines and their derivatives have been shown to exhibit various biological activities at different concentrations

Metabolic Pathways

It is known that quinolines are initially hydroxylated at position 2 by certain microorganisms This suggests that 3-(3-Chlorobenzoyl)quinoline may be involved in similar metabolic pathways

Transport and Distribution

It is known that the cellular concentration of quinolines is regulated by the opposite actions of entry by diffusion and exit mediated by efflux pumps

Subcellular Localization

It is known that the subcellular localization of messenger RNAs (mRNAs) can give precise and efficient control for the translation process

属性

IUPAC Name |

(3-chlorophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPWNSQWCKNLFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。